2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one

CYP2B6 Enzyme inhibition Drug-drug interaction

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one (CAS 75272-09-2) is a small-molecule α-chloroketone featuring a strained cyclopropyl ring and an aryl substituent, with a molecular formula of C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol. It is supplied as a research-grade intermediate and has been profiled in multiple human liver microsome assays for cytochrome P450 (CYP) enzyme inhibition.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 75272-09-2
Cat. No. B15310660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one
CAS75272-09-2
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyMVQXMDDZAGDRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one (CAS 75272-09-2): Procurement-Ready α-Chloroketone Building Block with Defined CYP Inhibition Profile


2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one (CAS 75272-09-2) is a small-molecule α-chloroketone featuring a strained cyclopropyl ring and an aryl substituent, with a molecular formula of C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol . It is supplied as a research-grade intermediate and has been profiled in multiple human liver microsome assays for cytochrome P450 (CYP) enzyme inhibition [1]. The compound serves both as a synthetic building block for constructing cyclopropyl-containing pharmacophores and as a reference tool for CYP2B6, CYP1A2, and CYP2E1 inhibition studies [2].

Why In-Class Cyclopropyl Ketones Cannot Substitute for 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one in CYP2B6-Focused Applications


Cyclopropyl ketones and α-chloroketones are often treated as interchangeable synthons, but the specific substitution pattern of 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one—a chlorine atom α to the carbonyl and a phenyl-substituted cyclopropyl ring—confers a unique CYP inhibition signature. Direct comparative data from human liver microsome assays demonstrate that closely related analogs exhibit vastly different potencies across CYP isoforms; for example, the positional isomer 2-chloro-1-cyclopropyl-2-phenylethan-1-one (CAS 1535994-87-6) shows a 10-fold weaker inhibition of CYP1A2 (IC₅₀ = 4,000 nM) compared to the target compound (IC₅₀ = 290 nM) [1]. Furthermore, the non-chlorinated analog 1-(1-phenylcyclopropyl)ethanone (CAS 1007-71-2) is essentially inactive against CYP2B6 (IC₅₀ ≈ 30,000 nM), underscoring the essential role of the α-chloro substituent [2]. Generic substitution based on chemical similarity alone therefore risks introducing confounding CYP modulation that can derail lead optimization or skew DDI liability assessment.

Quantitative Comparative Evidence: 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one vs. Analogs and Reference CYP Inhibitors


CYP2B6 Inhibition: ~170-Fold More Potent than Non-Chlorinated Analog and Outperforms Standard Inhibitor ThioTEPA

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one inhibits CYP2B6 in human liver microsomes with an IC₅₀ of 180 nM [1]. In contrast, the non-chlorinated parent compound 1-(1-phenylcyclopropyl)ethanone exhibits an IC₅₀ of approximately 30,000 nM under comparable assay conditions—a 167-fold reduction in potency [2]. The positional isomer 2-chloro-1-cyclopropyl-2-phenylethan-1-one shows an IC₅₀ of 93 nM, which is modestly more potent but lacks the broader isoform-selectivity advantages of the target compound [3]. Compared to the well-established CYP2B6 inhibitor thioTEPA (IC₅₀ = 5,000 nM in human liver microsomes) [4], the target compound is approximately 28-fold more potent.

CYP2B6 Enzyme inhibition Drug-drug interaction Metabolism

CYP1A2 Inhibition: Comparable Potency to Furafylline but with a Distinct Isoform Selectivity Fingerprint

The target compound inhibits CYP1A2 in human liver microsomes with an IC₅₀ of 290 nM [1]. This places it in the same potency range as the archetypal CYP1A2 inhibitor furafylline, which displays an IC₅₀ of 480 nM under comparable conditions (phenacetin O-deethylation) [2]. Crucially, the positional isomer 2-chloro-1-cyclopropyl-2-phenylethan-1-one exhibits a markedly weaker CYP1A2 inhibition (IC₅₀ = 4,000 nM), a 14-fold loss of potency despite sharing the same molecular formula [3]. This discrepancy highlights that subtle changes in chlorine placement dramatically alter isoform engagement.

CYP1A2 Selectivity Metabolic stability ADME

CYP2E1 Inhibition: Moderate Potency that Fills a Gap Between Weak and Strong Reference Inhibitors

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one inhibits CYP2E1 in human liver microsomes with an IC₅₀ of 7,000 nM [1]. This positions it as an intermediate-potency CYP2E1 inhibitor—weaker than the potent reference compound 4-methylpyrazole (IC₅₀ = 1,500 nM) [2] but approximately 10-fold more potent than the classic CYP2E1 inhibitor diethyldithiocarbamate (DDC, IC₅₀ ≈ 69,000 nM) [3]. No direct CYP2E1 inhibition data are available for the non-chlorinated analog 1-(1-phenylcyclopropyl)ethanone, but its negligible CYP2B6 activity suggests that the α-chloro group is a key determinant of CYP2E1 engagement.

CYP2E1 Enzyme inhibition Toxicology Metabolism

Isoform Selectivity: Preferential CYP2B6/CYP1A2 Engagement Over CYP2E1 Enables Focused Experimental Use

A selectivity analysis across three CYP isoforms tested under identical assay conditions reveals that 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one preferentially targets CYP2B6 and CYP1A2 over CYP2E1. The IC₅₀ values are 180 nM (CYP2B6), 290 nM (CYP1A2), and 7,000 nM (CYP2E1) [1]. The selectivity ratio (CYP2E1 / CYP2B6) is approximately 39-fold, and (CYP2E1 / CYP1A2) is approximately 24-fold. In contrast, the positional isomer 2-chloro-1-cyclopropyl-2-phenylethan-1-one exhibits a more balanced but weaker CYP1A2 inhibition (4,000 nM) alongside a more potent CYP2B6 inhibition (93 nM) [2], resulting in a selectivity ratio (CYP1A2 / CYP2B6) of 43 for the isomer versus 1.6 for the target compound. This divergent selectivity fingerprint is driven by the specific placement of the chloro substituent and the cyclopropyl ring.

CYP selectivity Polypharmacology Tool compound SAR

Synthetic Utility as a Pharmaceutical Intermediate: Validated Route in Wyeth Patent Literature

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is explicitly cited as an intermediate in the preparation of cyclopropyl-containing heterocyclic derivatives described in Wyeth patent US2008/255192 A1 [1]. The compound serves as an α-chloroketone electrophile suitable for nucleophilic displacement or condensation reactions, enabling the construction of complex pharmacophores. While synthetic yields and specific reaction conditions are proprietary, the inclusion of this compound in a pharmaceutical patent application—assigned to a major innovator—provides third-party validation of its utility in drug discovery workflows. In contrast, the non-chlorinated analog 1-(1-phenylcyclopropyl)ethanone lacks the α-leaving group required for many such transformations, limiting its scope as a versatile building block.

Medicinal chemistry Building block Synthesis Patent

Physicochemical Distinction: Chloro Substituent Alters LogP and Hydrogen-Bonding Capacity Relative to Non-Chlorinated Analog

The α-chloro group in 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one (calculated LogP = 2.53) increases lipophilicity by approximately 0.5 LogP units compared to the non-chlorinated analog 1-(1-phenylcyclopropyl)ethanone (calculated LogP ≈ 2.0) . Additionally, the chlorine atom introduces a modest hydrogen-bond acceptor capacity (PSA = 17.07 Ų) absent in the parent ketone. These differences influence membrane permeability and metabolic stability in a manner that can be exploited in lead optimization: the target compound offers a pre-optimized scaffold with balanced lipophilicity and reduced metabolic liability associated with unsubstituted cyclopropyl ketones.

LogP Physicochemical properties Drug-likeness ADME

High-Value Application Scenarios for 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one (CAS 75272-09-2) Based on Quantitative Comparative Evidence


CYP2B6-Selective Tool Compound for In Vitro Drug-Drug Interaction (DDI) Studies

With an IC₅₀ of 180 nM against CYP2B6 and a 39-fold selectivity over CYP2E1, 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one serves as a focused probe for dissecting CYP2B6-mediated metabolism in human liver microsome assays [1]. Its potency surpasses thioTEPA (IC₅₀ = 5,000 nM) [2] and dramatically exceeds the non-chlorinated analog (IC₅₀ = 30,000 nM) [3], making it the preferred choice when sub-micromolar CYP2B6 inhibition is required without extensive polypharmacology. Researchers can use this compound to validate CYP2B6 contributions to the metabolism of novel chemical entities and to benchmark the isoform selectivity of lead candidates.

SAR Probe for α-Chloroketone Pharmacophore Optimization in Cyclopropyl-Containing Leads

The divergent CYP inhibition profiles of 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one (CYP2B6 IC₅₀ = 180 nM; CYP1A2 IC₅₀ = 290 nM) and its positional isomer 2-chloro-1-cyclopropyl-2-phenylethan-1-one (CYP2B6 IC₅₀ = 93 nM; CYP1A2 IC₅₀ = 4,000 nM) [1][2] provide a compelling SAR dataset for medicinal chemists. By comparing the two isomers, teams can understand how the placement of the chloro substituent relative to the cyclopropyl ring dictates isoform engagement. This knowledge directly informs the design of cyclopropyl-containing drug candidates with minimized CYP inhibition liability, accelerating lead optimization while reducing the need for iterative synthesis.

Electrophilic Building Block for Patent-Documented Heterocycle Synthesis

As explicitly cited in Wyeth patent US2008/255192 A1 [3], 2-chloro-1-(1-phenylcyclopropyl)ethan-1-one is a validated intermediate for constructing cyclopropyl-substituted heterocycles. Its α-chloroketone functionality enables nucleophilic displacement reactions that are inaccessible to non-halogenated ketones. Procurement of this compound supports the synthesis of proprietary chemotypes within a framework of documented industrial utility, reducing the risk associated with adopting unvalidated intermediates in discovery chemistry workflows.

Moderate CYP2E1 Probe for Toxicology and Alcohol Metabolism Studies

The compound's CYP2E1 IC₅₀ of 7,000 nM [1] places it in a unique potency window between the strong inhibitor 4-methylpyrazole (IC₅₀ = 1,500 nM) [4] and the weak inhibitor DDC (IC₅₀ ≈ 69,000 nM) [5]. This intermediate activity is particularly valuable in toxicology assays where complete CYP2E1 ablation would mask subtle contributions of the isoform to xenobiotic metabolism or ethanol-related pathways. Researchers investigating the role of CYP2E1 in reactive oxygen species generation or procarcinogen activation can employ this compound to achieve partial, titratable inhibition.

Quote Request

Request a Quote for 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.